(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Overview
Description
(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group at the 5-position and a methanamine group at the 2-position of the imidazole ring, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazole ring . The reaction conditions are often optimized to include various functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the imidazole ring.
Scientific Research Applications
(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: Similar in structure but with a methyl group at the 1-position instead of the 5-position.
2-(Aminomethyl)benzimidazole dihydrochloride: Contains a benzimidazole ring with an aminomethyl group.
1-(3-Aminopropyl)imidazole: Features an aminopropyl group attached to the imidazole ring.
Uniqueness
(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its methyl group at the 5-position and methanamine group at the 2-position make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-methyl-1H-imidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWPYBGJWSDZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855250-27-0 | |
Record name | (4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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